(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228121 | |
| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-21-1 | |
| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the hydroxyl and carboxylate groups.
Esterification: The carboxylate group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the cyclopentane derivative is reacted with ethanol and an acid catalyst.
Continuous Flow Systems: For higher efficiency and yield, continuous flow systems can be employed, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield cyclopentanone derivatives.
- Reduction can produce cyclopentanol derivatives.
- Substitution can result in various substituted cyclopentane compounds.
Scientific Research Applications
Chemistry
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes. The compound can undergo various reactions, including:
- Esterification : The carboxylic acid component can react with alcohols to form esters.
- Reduction/Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, enhancing its reactivity.
Biology
Research has indicated potential roles for this compound in biochemical pathways:
- Enzyme Interactions : Its hydroxyl and ester groups allow it to participate in hydrogen bonding with enzymes, influencing metabolic pathways.
- Antimicrobial Activity : Studies have shown that derivatives of cyclopentanecarboxylic acids exhibit significant antibacterial activity against Gram-positive bacteria due to the presence of the hydroxyl group.
Medicine
The compound is being investigated for its therapeutic properties:
- Inflammation Modulation : In vitro studies suggest that it may reduce the production of inflammatory mediators in macrophage cell lines, indicating potential applications in treating inflammatory diseases.
- Drug Synthesis Precursor : It is utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry
In industrial applications, this compound is used as a building block for fine chemicals and materials science. Its unique properties allow for the development of specialized chemical products.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group was crucial for this activity.
Case Study 2: Inflammation Modulation Research
In vitro studies indicated that this compound could reduce the production of inflammatory mediators in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism by which (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Stereochemical and Functional Group Comparisons
- Stereochemistry: The (1R,2S) configuration of the target compound contrasts with the (1S,2R) diastereomer in the Cbz-amino analog . Stereochemistry significantly impacts biological activity; for example, peramivir intermediates require precise stereochemistry for antiviral efficacy .
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to amino-protected analogs like the Cbz derivative . However, amino groups (e.g., methylamino in ) enable nucleophilic reactivity for further functionalization.
Research Findings and Implications
- Biocatalytic Superiority : The yeast-mediated synthesis of the target compound achieves >93% yield and high enantiomeric excess, outperforming traditional chemical methods in efficiency .
- Drug Delivery : Peramivir prodrugs derived from related cyclopentane esters demonstrate improved oral bioavailability, highlighting the scaffold’s versatility .
Biological Activity
Overview
(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is a chiral compound with the molecular formula CHO. It features a cyclopentane ring with a hydroxyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities and applications as an intermediate in drug synthesis.
- IUPAC Name : Ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
- CAS Number : 2315-21-1
- Molecular Weight : 158.20 g/mol
- Structure : The compound consists of a cyclopentane ring with an ethyl ester and a hydroxyl group, which contribute to its reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Properties
Studies have suggested that derivatives of cyclopentanecarboxylic acids can possess antimicrobial activity. The presence of the hydroxyl group in this compound enhances its potential to interact with microbial membranes or enzymes, potentially leading to inhibitory effects on microbial growth .
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Research has shown that similar compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
3. Enzyme Interaction
The mechanism of action for this compound is thought to involve interactions with various enzymes. The hydroxyl and ester groups allow for hydrogen bonding and other interactions that may influence enzyme activity and biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester bond can undergo hydrolysis, leading to the formation of active metabolites that may exhibit enhanced biological activity. Hydrolysis rates have been reported to be significantly faster than those of related compounds .
- Oxidation and Reduction Reactions : The compound can participate in oxidation reactions, converting the hydroxyl group into carbonyl functionalities, which may further enhance its reactivity and interaction profiles.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group was crucial for this activity.
- Inflammation Modulation Research : In vitro studies indicated that this compound could reduce the production of inflammatory mediators in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (1R,2S)-Methyl 2-hydroxycyclopentanecarboxylate | Methyl ester instead of ethyl ester | Similar antimicrobial properties |
| Cyclopentanone | Lacks hydroxyl and ester groups | Limited biological activity |
| Ethyl cyclopentanecarboxylate | Lacks hydroxyl group | Reduced reactivity |
Q & A
Q. Basic
- Thin-Layer Chromatography (TLC) :
- Adsorbent: Kieselgel 60
- Mobile phase: Cyclohexane/diethyl ether (10:4)
- Visualization: Ninhydrin staining (product Rf = 0.40; byproduct Rf = 0.74) .
- Gas Chromatography (GC) :
- Column: DB-1 (28 m × 0.32 mm)
- Detector: FID at 270°C
- Isothermal oven: 100°C
- Quantification via peak area integration .
Advanced
Chiral GC/MS or HPLC-MS is used to detect trace enantiomeric impurities (<1%), critical for pharmaceutical intermediates. For example, GC retention time shifts under hydrogen carrier gas (40 cm/s) resolve stereoisomers .
How is this compound utilized in peptide backbone modifications, and what structural advantages does it offer?
Advanced
The cyclopentane scaffold introduces conformational rigidity into α-peptides, stabilizing helical structures. In one application:
The hydroxyl group is converted to an amine via Mitsunobu reaction (HN) and reduced to NH.
Boc-protected derivatives are coupled to peptide chains using EDCI•HCl/DMAP, replacing flexible glycine residues.
The resulting "ACPC" (aminocyclopentanecarboxylic acid) residues enforce helical conformations, as confirmed by CD spectroscopy .
What are the environmental and safety considerations for handling this compound?
Q. Basic
- Disposal : Contaminated waste must be treated by licensed facilities. Unused product is disposed of as hazardous organic waste .
- Ecotoxicity : No data available on biodegradability, bioaccumulation, or soil mobility, necessitating precautionary handling .
Advanced
Research gaps include PBT/vPvB assessment (persistence, bioaccumulation, toxicity). Current protocols recommend derivatization to less stable intermediates (e.g., esters to carboxylic acids) before disposal to mitigate environmental risks .
What challenges arise in scaling up enantioselective synthesis, and how are they addressed?
Q. Advanced
- Byproduct Formation : Mitsunobu reactions generate alkene byproducts, complicating purification. Solutions include telescoping steps (direct reduction of crude mixtures) .
- Batch Scale Optimization : For 100 mmol batches, mechanical stirring (vs. magnetic) improves mixing efficiency. Equipment such as 2L round-bottom flasks and distillation columns (10 cm packed) enhance yield .
- Catalyst Recycling : Immobilized yeast or flow reactors are explored to reduce costs in large-scale enzymatic reductions .
How does this compound compare structurally to similar bicyclic esters in stereochemical studies?
Advanced
Compared to ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, the cyclopentane core of this compound lacks an oxirane ring but shares rigidity useful in stereochemical mechanistic studies. The hydroxyl group’s axial/equatorial positioning influences hydrogen-bonding patterns in supramolecular assemblies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
